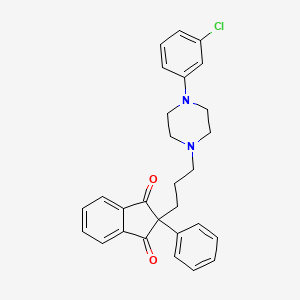
1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that belongs to the class of indandiones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the indandione core, followed by the introduction of the phenyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Indandione: A simpler analog with similar core structure but lacking the additional functional groups.
Phenylindandione: Another analog with a phenyl group attached to the indandione core.
Piperazinylindandione: A related compound with a piperazinyl group attached to the indandione core.
Uniqueness
1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to the presence of both phenyl and piperazinyl groups, which may confer distinct chemical and biological properties compared to its analogs. These unique features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
31518-94-2 |
|---|---|
Fórmula molecular |
C28H27ClN2O2 |
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C28H27ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20H,7,14-19H2 |
Clave InChI |
JVGUDAJQTIGWSW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)
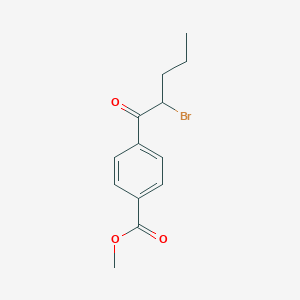
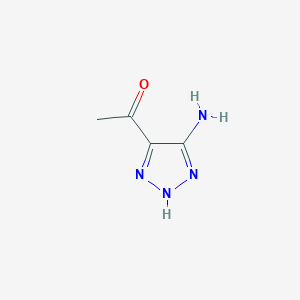
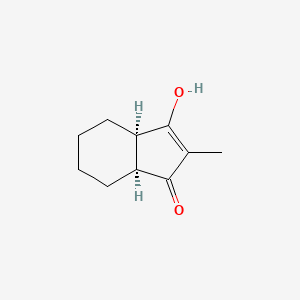

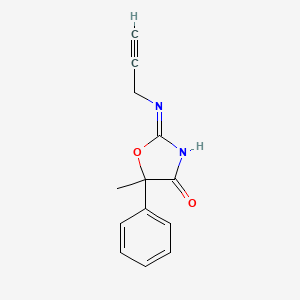

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
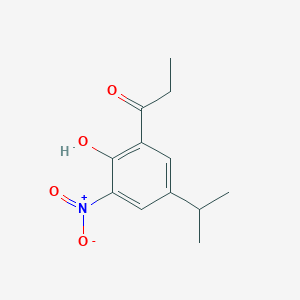
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
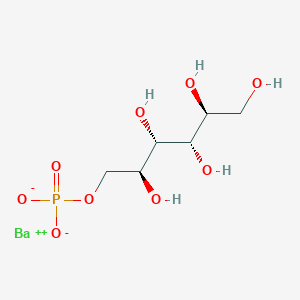
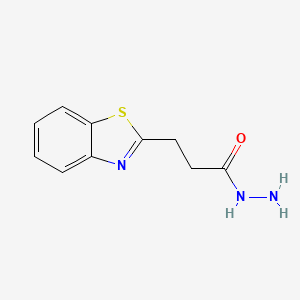
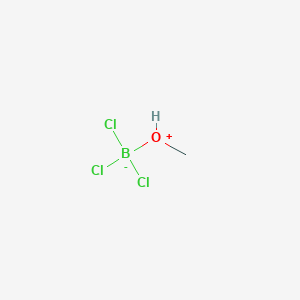
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
